Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and methylsulfanyl groups, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methyl-4-chloropyrimidine, which serves as the core structure.
Substitution Reaction: The 2-methyl-4-chloropyrimidine undergoes a substitution reaction with a methylsulfanyl group to form 2-methyl-4-(methylsulfanyl)pyrimidine.
Esterification: The final step involves the esterification of the 2-methyl-4-(methylsulfanyl)pyrimidine with methyl chloroacetate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with optimized conditions to maximize yield and purity. The use of catalysts and solvents may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound is studied for its potential therapeutic properties. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. This compound may be investigated for similar activities.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the modification of physical and chemical properties, making it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The presence of the pyrimidine ring and the ester functional group allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Methyl-4-(methylsulfanyl)pyrimidine: A precursor in the synthesis of methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate.
Methyl 2-(4-methylpyrimidin-2-yl)oxyacetate: A similar compound with a different substitution pattern on the pyrimidine ring.
2-Methyl-4-(methylsulfonyl)pyrimidine: An oxidized derivative of 2-methyl-4-(methylsulfanyl)pyrimidine.
Uniqueness: this compound is unique due to the presence of both methyl and methylsulfanyl groups on the pyrimidine ring, along with an ester functional group. This combination of functional groups imparts specific chemical and physical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-4-7(11-9(10-6)15-3)14-5-8(12)13-2/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJRDVCLSIZCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351596 |
Source
|
Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54069-06-6 |
Source
|
Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.